Methyl 1,3-benzoxazole-2-carboximidoate

Description

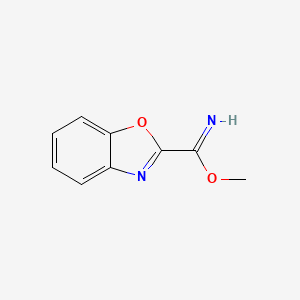

Structure

2D Structure

Properties

IUPAC Name |

methyl 1,3-benzoxazole-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRHPRACUIWAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carboxylation of Benzoxazole Using Carbon Dioxide

One of the most efficient and environmentally friendly methods involves the direct carboxylation of benzoxazole using carbon dioxide (CO2) as a renewable C1 source. This method can be catalyzed by metal catalysts or proceed under metal-free conditions.

- Procedure: Benzoxazole is exposed to CO2 under controlled conditions, leading to the formation of methyl 1,3-benzoxazole-2-carboxylate in high yields.

- Catalysts: Both metal catalysts (e.g., copper) and catalyst-free conditions have been reported.

- Advantages: High yield, use of abundant and renewable CO2, and relatively simple reaction setup.

- Research Findings: Zhang et al. (2010) and Inomata et al. (2012) demonstrated the efficacy of this method, while Vechorkin et al. (2010) and Fenner & Ackermann (2016) reported catalyst-free approaches. The crystal structure of the product confirms the expected planar geometry and strong intermolecular interactions stabilizing the compound.

| Parameter | Details |

|---|---|

| Starting material | Benzoxazole |

| Carbon source | CO2 |

| Catalyst | Metal catalyst or catalyst-free |

| Yield | High (exact yields vary by study) |

| Reaction conditions | Mild to moderate temperatures |

| Environmental impact | Low, uses renewable CO2 |

Condensation of 2-Aminophenol with Methyl 2,2,2-trimethoxyacetate

Another synthetic approach involves the condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate.

- Procedure: 2-Aminophenol reacts with methyl 2,2,2-trimethoxyacetate under acidic or neutral conditions to form the benzoxazole ring system with a methyl carboximidoate substituent.

- Advantages: This method is straightforward, avoids harsh reagents, and provides good yields.

- Research Findings: Musser, Hudec et al. (1984) and Koshelev et al. (2019) reported that this method is simpler and more efficient compared to older multi-step syntheses involving 2,3-dioxo-1,4-benzoxazine or 2-cyanobenzoxazole intermediates.

| Parameter | Details |

|---|---|

| Starting materials | 2-Aminophenol, methyl 2,2,2-trimethoxyacetate |

| Reaction conditions | Acidic or neutral medium |

| Yield | Moderate to high |

| Complexity | Moderate |

Oxidative Cyclization of Glycine Catalyzed by Copper or Visible Light

A more recent method involves the oxidative cyclization of glycine to form the benzoxazole ring.

- Procedure: Glycine undergoes oxidative cyclization in the presence of copper catalysts or under visible light irradiation to generate methyl 1,3-benzoxazole-2-carboximidoate.

- Advantages: Uses simple amino acid starting materials and mild reaction conditions.

- Research Findings: Liu et al. (2021) demonstrated copper-catalyzed oxidative cyclization, while Zhu et al. reported visible light-induced synthesis, highlighting the potential for green chemistry applications.

Cyclization Using 2-Aminophenol and Aldehydes with Acidic Ionic Liquid Catalysts

This method involves the condensation of 2-aminophenol with aldehydes in the presence of reusable Brønsted acidic ionic liquid gels.

- Procedure: 2-Aminophenol reacts with benzaldehyde or other aldehydes under heating with a Brønsted acidic ionic liquid catalyst, forming benzoxazole derivatives after dehydration and aromatization.

- Catalyst Role: The acidic sites protonate the aldehyde carbonyl, facilitating imine formation and subsequent cyclization.

- Advantages: High yields, short reaction times, reusable catalysts.

- Research Findings: This method has been shown to produce benzoxazole derivatives efficiently in about 1 hour at 130 °C, with the ionic liquid gel playing a vital mechanistic role.

| Parameter | Details |

|---|---|

| Starting materials | 2-Aminophenol, benzaldehyde |

| Catalyst | Brønsted acidic ionic liquid gel |

| Reaction temperature | 130 °C |

| Reaction time | ~1 hour |

| Yield | High (specific yields up to 90% reported) |

Solid Acid Nanocatalyst-Mediated Synthesis in Water

A green synthesis approach uses magnetic solid acid nanocatalysts for benzoxazole synthesis in aqueous media.

- Procedure: 2-Aminophenol and aldehydes are refluxed in water in the presence of a magnetic solid acid nanocatalyst.

- Advantages: Environmentally benign solvent (water), easy catalyst recovery, and reuse.

- Research Findings: Yields ranged from 79% to 89% with significant catalytic activity retained over multiple cycles.

The direct carboxylation method using CO2 is notable for utilizing a renewable carbon source and achieving high yields with or without metal catalysts. The crystal structure analysis confirms the expected planar conformation and strong intermolecular interactions that stabilize the product.

The condensation of 2-aminophenol with methyl trimethoxyacetate is a classical approach that avoids multi-step syntheses and hazardous intermediates, providing a practical route to this compound.

Oxidative cyclization using glycine expands the synthetic toolbox by employing simple amino acids and mild oxidative conditions, aligning with green chemistry principles.

The use of Brønsted acidic ionic liquid gels and magnetic solid acid nanocatalysts represents advances in catalyst design for benzoxazole synthesis, offering benefits such as catalyst recyclability, reduced reaction times, and environmentally friendly solvents like water.

The preparation of this compound has been achieved through diverse synthetic strategies ranging from direct carboxylation of benzoxazole with CO2 to innovative catalytic methods involving ionic liquids and nanocatalysts. Each method offers distinct advantages in terms of yield, environmental impact, and operational simplicity. The choice of method depends on the available starting materials, desired scale, and sustainability considerations. Collectively, these methods reflect the progress in synthetic organic chemistry toward efficient, green, and scalable production of benzoxazole derivatives.

Chemical Reactions Analysis

General Reactivity of Benzoxazoles

Benzoxazoles are aromatic heterocycles with a fused benzene and oxazole ring. Their reactivity typically involves:

-

Electrophilic substitution at the 5- and 7-positions due to electron-rich aromatic systems .

-

Nucleophilic attacks on the oxazole ring, particularly under acidic conditions .

-

Functionalization of substituents attached to the benzoxazole core (e.g., hydrolysis, alkylation, or cross-coupling reactions) .

Synthetic Pathways for Benzoxazole Derivatives

While direct data on methyl 1,3-benzoxazole-2-carboximidoate is unavailable, analogous reactions for substituted benzoxazoles may provide insights.

2.1. Condensation Reactions

Benzoxazoles are commonly synthesized via condensation of 2-aminophenols with carbonyl compounds (aldehydes, ketones, or carboxylic acid derivatives). For example:

-

Reaction of 2-aminophenol with aldehydes in the presence of Ni-SiO₂ yields benzoxazoles in up to 98% efficiency .

-

Acid-catalyzed cyclization using Brønsted acidic ionic liquids (BAIL gel) achieves 98% yield for benzaldehyde-derived benzoxazoles .

| Entry | Catalyst | Substrate | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | Ni-SiO₂ (20%) | 3,4-Dimethylbenzaldehyde | 98 | 1.5 |

| 2 | BAIL gel | Benzaldehyde | 98 | 1.0 |

| 3 | FeCl₃ | 4-Chlorobenzaldehyde | 43 | 3.0 |

2.2. Functional Group Transformations

-

Carboxamide derivatives (e.g., carboximidoates) may form via:

-

Nucleophilic substitution of halides with amines or alkoxides.

-

Esterification of carboxylic acid derivatives with alcohols under acidic or basic conditions.

-

Hypothetical Reactivity of this compound

Assuming structural similarity to reported benzoxazole derivatives, potential reactions could include:

3.1. Hydrolysis

The carboximidoate group (-C(=N-OCH₃)) might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or amide:

3.2. Alkylation/Acylation

The imidate nitrogen could act as a nucleophile, reacting with alkyl halides or acyl chlorides:

3.3. Cycloaddition Reactions

The electron-deficient oxazole ring might participate in [4+2] cycloadditions with dienes or dipolarophiles.

Research Gaps and Limitations

The absence of direct studies on this compound highlights the need for targeted experimental investigations. Key areas for future work include:

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 1,3-benzoxazole-2-carboximidoate (C₉H₈N₂O₂) belongs to the benzoxazole family, known for their diverse biological activities and utility in synthetic chemistry. The compound can be synthesized through several methods, including:

- Direct Carboxylation : Utilizing carbon dioxide as a renewable C1 source (Zhang et al., 2010; Inomata et al., 2012).

- Condensation Reactions : Combining 2-aminophenol with various substrates such as aldehydes or ketones (Kamal et al., 2020).

- Oxidative Cyclization : Employing copper catalysts or light irradiation for efficient synthesis (Liu et al., 2021; Zhu et al., 2021).

Biological Activities

This compound exhibits a range of pharmacological properties:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, making it a candidate for developing new antibiotics (Vodela et al., 2013).

- Anti-inflammatory Effects : Research indicates neuro-anti-inflammatory activity, which could have implications in treating neurodegenerative diseases (Shang et al., 2020).

- Anti-allergic Properties : It has been utilized in the synthesis of compounds with anti-allergic effects (Musser et al., 1984).

Applications in Medicinal Chemistry

The compound serves as a crucial intermediate in synthesizing various bioactive agents. Its scaffold is commonly found in drugs targeting multiple receptors and enzymes. Notable applications include:

- Drug Development : Methyl 1,3-benzoxazole derivatives have been investigated for their cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 (George & Sreekumar, 2020).

- HIV Inhibitors : Compounds derived from methyl benzoxazole structures have been explored for their potential as HIV reverse transcriptase inhibitors (Sigma-Aldrich).

Material Science Applications

This compound has also found applications in material sciences:

- Organic Light Emitting Diodes (OLEDs) : The compound has been used to complex europium ions, resulting in efficient electroluminescent layers for OLED applications (Koshelev et al., 2019).

Data Summary Table

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Vodela et al., 2013 |

| Anti-inflammatory drugs | Shang et al., 2020 | |

| Anti-allergic compounds | Musser et al., 1984 | |

| Material Science | Electroluminescent layers for OLEDs | Koshelev et al., 2019 |

| Fluorescent probes | Carayon & Fery-Forgues, 2017 |

Case Study 1: Antimicrobial Activity

A study conducted by Vodela et al. (2013) evaluated the antimicrobial properties of methyl benzoxazole derivatives against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting potential use in pharmaceutical formulations.

Case Study 2: Electroluminescent Applications

Koshelev et al. (2019) demonstrated the application of this compound in OLEDs by forming complexes with europium ions. The resulting materials exhibited high efficiency and stability under operational conditions.

Mechanism of Action

The mechanism of action of Methyl 1,3-benzoxazole-2-carboximidoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1,3-benzoxazole-2-carboximidoate include other benzoxazole derivatives, such as:

2-Substituted Benzoxazoles: These compounds have various substituents at the 2-position of the benzoxazole ring and exhibit similar biological activities.

Benzimidazole Derivatives: These compounds have a similar structure but with a benzimidazole ring instead of a benzoxazole ring.

Uniqueness

This compound is unique due to its specific carboximidoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Biological Activity

Methyl 1,3-benzoxazole-2-carboximidoate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and genotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 176.17 g/mol. Its structure includes a benzoxazole ring, which is known for its role in various pharmacological activities. The compound exhibits a herringbone crystal structure characterized by strong hydrogen bonds and π–π interactions that contribute to its stability and potential biological activity .

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including this compound, possess notable antimicrobial properties. A study screened various benzoxazole derivatives against model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). While the overall antibacterial activity was modest, certain derivatives exhibited selective action against Gram-positive bacteria. For instance, compounds with electron-donating substituents showed enhanced activity compared to those with electron-accepting groups .

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound ID | Structure | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

|---|---|---|---|

| 1 | - | 50 | >100 |

| 2 | - | 30 | >100 |

| 3 | - | 20 | >100 |

| 4 | - | 15 | >100 |

Anticancer Activity

This compound has also shown promise in anticancer research. Studies indicate that certain benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship analysis revealed that modifications on the benzoxazole scaffold could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study of several benzoxazole derivatives:

- Compound A : Showed IC50 values of 12 µM against MCF-7 cells.

- Compound B : Exhibited IC50 values of 8 µM against A549 cells.

- Compound C : Demonstrated IC50 values of 15 µM against HepG2 cells.

These findings suggest that this compound and its analogs may be developed further as potential anticancer agents .

Genotoxicity Studies

Genotoxicity assessments using the Bacillus subtilis rec assay have been conducted to evaluate the DNA-damaging potential of benzoxazole derivatives. Some compounds exhibited significant genotoxic effects, with ReC50 values indicating their capacity to induce DNA damage. Notably, this compound was among the compounds analyzed for its potential genotoxicity .

Table 2: Genotoxic Activity of Selected Benzoxazoles

| Compound ID | ReC50 Value (µg/mL) | Genotoxic Effect |

|---|---|---|

| Compound D | 1.85 | Positive |

| Compound E | 1.74 | Positive |

| Compound F | >5 | Negative |

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 1,3-benzoxazole-2-carboximidoate, and how can reaction parameters be optimized?

Methodological Answer:

A typical synthetic route involves condensation reactions between methyl esters of amino-hydroxy aromatic acids and appropriate carbonyl precursors. For example, analogous benzoxazole derivatives are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acids for extended periods (e.g., 15 hours) . Key optimization parameters include:

- Reaction Time : Prolonged refluxing ensures complete cyclization but risks decomposition.

- Catalyst Selection : Acidic or basic catalysts (e.g., polyphosphoric acid) may enhance cyclization efficiency.

- Purification : Column chromatography or recrystallization (using solvents like ethanol/water mixtures) improves purity.

Validate the product via HPLC (for purity) and NMR (for structural confirmation, focusing on benzoxazole ring protons at δ 7.5–8.5 ppm and methyl ester signals near δ 3.9 ppm).

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound, and which exchange-correlation functionals are most reliable?

Methodological Answer:

DFT calculations using hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended due to their accuracy in thermochemical predictions, particularly for heterocyclic systems . Steps include:

Geometry Optimization : Use a basis set (e.g., 6-311++G(d,p)) to minimize energy.

Electronic Analysis : Calculate HOMO-LUMO gaps to assess reactivity (narrow gaps suggest higher electrophilicity).

Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to identify discrepancies.

Critical Consideration : The inclusion of exact exchange terms (e.g., in B3LYP) reduces errors in atomization energies (<2.4 kcal/mol) , but dispersion corrections may be needed for non-covalent interactions.

Structural Characterization: What experimental techniques are critical for resolving the crystal structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation of a saturated DCM/hexane solution.

- Data Collection : At 293 K, measure reflections with a Mo-Kα source (λ = 0.71073 Å).

- Refinement : Software like SHELXL refines parameters to achieve low R-factors (e.g., <0.04 for R1) .

For planar benzoxazole systems, expect mean deviations <0.02 Å from the aromatic plane. Dihedral angles between substituents (e.g., methyl groups) and the benzoxazole core should be reported to assess steric effects .

Data Contradictions: How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

Systematic validation is essential:

Source Identification :

- Computational Limitations : Basis set incompleteness or neglected solvent effects in DFT.

- Experimental Artifacts : Impurities or crystal packing distortions in SCXRD.

Mitigation Strategies :

- Solvent Modeling : Include polarizable continuum models (PCM) in DFT for solution-phase comparisons.

- Statistical Analysis : Use root-mean-square deviations (RMSD) to quantify spectral mismatches.

For example, if computed IR peaks deviate by >20 cm⁻¹, re-examine functional groups for tautomerism or protonation states.

Biological Evaluation: What in vitro assays are suitable for assessing the bioactivity of this compound derivatives?

Methodological Answer:

Derivatives of benzoxazole analogs show antifungal activity (e.g., against Fusarium spp.) . Design assays as follows:

- Dose-Response Curves : Test concentrations from 1–100 μM in microplate readers.

- Positive Controls : Include fluconazole or amphotericin B.

- Mechanistic Studies : Use fluorescence-based assays (e.g., ergosterol binding) or enzyme inhibition (CYP450 isoforms).

Data Analysis : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and validate with ANOVA (p < 0.05).

Advanced Synthesis: How can regioselectivity challenges in benzoxazole ring substitution be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to direct electrophilic substitution to the 2-position.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 15 hours to 2 hours) while maintaining yield .

- Monitoring : Use in-situ FTIR to track intermediate formation (e.g., imine or amide precursors).

Table 1: Key Reaction Parameters for Optimized Synthesis

| Parameter | Range/Option | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 12–18 hours | Prolonged time increases cyclization but risks side products |

| Solvent | Toluene/DMF | High-boiling solvents improve reflux efficiency |

| Catalyst | PPA or H₂SO₄ | Acidic catalysts enhance ring closure |

| Purification | Column chromatography (SiO₂) | Removes unreacted aryl acids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.